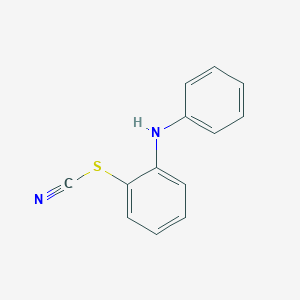

(2-Anilinophenyl) thiocyanate

描述

(2-Anilinophenyl) thiocyanate (CAS: 73908-98-2), also known as [2-oxo-2-(N-phenylanilino)ethyl] thiocyanate, is an aromatic thiocyanate derivative with the molecular formula C₁₅H₁₂N₂OS . Structurally, it consists of a thiocyanate (-SCN) group attached to a diphenylacetamide backbone. This compound is part of a broader class of thiocyanate-containing organic molecules, which are characterized by their reactivity and diverse applications in synthetic chemistry and materials science.

属性

CAS 编号 |

15973-81-6 |

|---|---|

分子式 |

C13H10N2S |

分子量 |

226.3 g/mol |

IUPAC 名称 |

(2-anilinophenyl) thiocyanate |

InChI |

InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H |

InChI 键 |

CMJVGJCIBWJCTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |

规范 SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |

同义词 |

Thiocyanic acid 2-anilinophenyl ester |

产品来源 |

United States |

相似化合物的比较

Data Tables

Table 1: Physical and Chemical Properties of Selected Thiocyanates

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups | Electrophilicity |

|---|---|---|---|---|

| (2-Anilinophenyl) thiocyanate | C₁₅H₁₂N₂OS | Not reported | Diphenylacetamide, -SCN | Moderate |

| Benzyl thiocyanate | C₈H₇NS | ~25 (liquid) | Benzyl, -SCN | Low |

| 2-(3-Chlorophenyl)-2-oxoethyl | C₁₀H₆ClNOS | 144–148 | Chlorophenyl, ketone, -SCN | High |

| Methyl thiocyanate | C₂H₃NS | - | Aliphatic, -SCN | Very low |

Research Findings and Mechanistic Insights

- Electrophilicity and Reactivity : The thiocyanate group’s reactivity is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., Cl, carbonyl) enhance electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions .

- Biological Activity: Aromatic thiocyanates generally exhibit lower acute toxicity than aliphatic analogs due to slower cyanide release.

- Coordination Chemistry : Thiocyanate’s ambidentate nature allows diverse coordination modes (e.g., N- or S-bonded), enabling the synthesis of structurally varied metal-organic frameworks .

常见问题

Q. How can conflicting Hofmeister series interpretations for thiocyanate be reconciled?

- Methodological Answer : Surface-sensitive techniques (e.g., AFM) reveal thiocyanate’s preferential partitioning at interfaces, explaining its dual role as a chaotrope (bulk) and structure-maker (interface). Combining DLS (hydrodynamic radius) and QCM (adsorption kinetics) resolves apparent contradictions .

Applications in Advanced Materials

Q. What role does thiocyanate play in enhancing supercapacitor performance of MoS₂ microflowers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。